Product packaging for 14α-Hydroxy Paspalinine(Cat. No.:CAS No. 63722-91-8)

14α-Hydroxy Paspalinine

Cat. No.: B161483
CAS No.: 63722-91-8
M. Wt: 433.5 g/mol
InChI Key: BPTIXFRJAOKMRK-SAMRHTEJSA-N
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Description

Paspalinine is a tremorgenic indole-diterpene alkaloid first isolated from the fungus Claviceps paspali and subsequently detected in various Penicillium and Aspergillus species . It is a causative agent of neurological disorders, such as "paspalum staggers," in cattle that feed on infected pastures, highlighting its role as a significant mycotoxin in agriculture . The compound's core structure is derived from a cyclic diterpenoid skeleton and an indole moiety, classifying it within the paspaline-derived indole-diterpene family . The primary mechanism of action underlying Paspalinine's neurotoxic effects is its potent inhibition of high-conductance Ca2+-activated K+ (maxi-K) channels . This activity disrupts normal neurological function, leading to tremors and other toxicoses. This specific action makes it a valuable research tool for neuroscientists studying the structure and function of these ion channels . In addition to its tremorgenic properties, Paspalinine has demonstrated significant anti-insectan activity, causing approximately a 90% reduction in weight gain in dietary assays against pests like the corn earworm Helicoverpa zea . This product is intended for research purposes only and is not suitable for diagnostic or therapeutic applications. Paspalinine is offered with a purity of >95%, as determined by HPLC analysis, and should be stored desiccated at -20°C. It is soluble in various solvents including ethanol, methanol, DMSO, and DMF .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H31NO4 B161483 14α-Hydroxy Paspalinine CAS No. 63722-91-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,4R,5S,16S,19S,23R)-19-hydroxy-4,5,24,24-tetramethyl-25,26-dioxa-7-azaheptacyclo[21.2.1.01,20.04,19.05,16.06,14.08,13]hexacosa-6(14),8,10,12,20-pentaen-22-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31NO4/c1-23(2)22-19(29)14-20-26(30)10-9-15-13-17-16-7-5-6-8-18(16)28-21(17)25(15,4)24(26,3)11-12-27(20,31-22)32-23/h5-8,14-15,22,28,30H,9-13H2,1-4H3/t15-,22-,24+,25+,26+,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPTIXFRJAOKMRK-SAMRHTEJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C(=O)C=C3C4(CCC5CC6=C(C5(C4(CCC3(O2)O1)C)C)NC7=CC=CC=C67)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@]34C(=CC(=O)[C@H](O3)C(O4)(C)C)[C@@]1(CC[C@@H]5[C@@]2(C6=C(C5)C7=CC=CC=C7N6)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63722-91-8
Record name (3R,5bS,7aS,13bS,13cR,15aS)-2,3,5b,6,7,7a,8,13,13b,13c,14,15-Dodecahydro-5b-hydroxy-2,2,13b,13c-tetramethyl-4H-3,15a-epoxy-1-benzoxepino[6′,7′:6,7]indeno[1,2-b]indol-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63722-91-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Paspalinine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063722918
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PASPALININE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D97Q5DS722
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Advanced Structural Characterization of Paspalinine

Elucidation of the Hexacyclic Indole (B1671886) Diterpene Framework

Paspalinine is classified as a member of the indole diterpene (IDT) class of natural products. These compounds are characterized by a molecular structure that originates from both the shikimate pathway (producing the indole moiety, derived from tryptophan) and the mevalonate (B85504) pathway (producing the C20 diterpenoid unit, derived from geranylgeranyl pyrophosphate). researchgate.netrsc.org

The core structure of paspalinine is a complex hexacyclic system. This framework consists of an indole ring system fused to a highly rearranged and functionalized diterpenoid scaffold. nih.gov Early structural elucidation efforts and biosynthetic studies identified its close relationship to paspaline (B1678556), a key biosynthetic precursor that contains the fundamental hexacyclic core but lacks some of the specific functional groups found in paspalinine. nih.govnih.gov The elucidation of this intricate, polycyclic framework was made possible through the combined application of various spectroscopic methods, which pieced together the connectivity of the atoms to reveal its unique 6-ring structure.

Stereochemical Assignments and Their Configurational Significance

The biological activity of complex natural products is often intrinsically linked to their three-dimensional structure, or stereochemistry. Paspalinine possesses multiple stereocenters, making its spatial arrangement a critical aspect of its chemical identity. The accepted IUPAC name, (1S,4R,5S,16S,19S,23R)-19-hydroxy-4,5,24,24-tetramethyl-25,26-dioxa-7-azaheptacyclo[21.2.1.0¹,²⁰.0⁴,¹⁹.0⁵,¹⁶.0⁶,¹⁴.0⁸,¹³]hexacosa-6(14),8,10,12,20-pentaen-22-one, precisely defines the absolute configuration at each of these chiral centers. nih.gov

The configurational significance of paspalinine is profound, influencing both its biological function and the strategies required for its chemical synthesis. For instance, the precise stereochemical control during synthesis is a formidable challenge, particularly in the installation of contiguous all-carbon quaternary stereocenters. Synthetic strategies have been developed that focus on diastereoselective reactions to correctly install these centers, underscoring the importance of achieving the specific stereochemistry of the natural product. nih.gov The biosynthesis of paspalinine also proceeds with high stereospecificity, with enzymes like cyclases and monooxygenases catalyzing reactions that yield specific stereochemical outcomes. rsc.org

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like paspalinine. Unlike low-resolution NMR, which provides general information about the number of different proton environments and their ratios, high-resolution NMR reveals fine details about the electronic environment of each nucleus. In high-resolution spectra, signals that appear as single peaks at low resolution are often split into distinct patterns known as multiplets (e.g., doublets, triplets, quartets). This splitting, or spin-spin coupling, provides crucial information about the number of hydrogen atoms on adjacent carbons, allowing for the deduction of molecular fragments and their connectivity. libretexts.org

Application of 1D and 2D NMR Techniques for Connectivity and Stereochemistry

The complete structural assignment of paspalinine relies heavily on a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. ajol.info

1D NMR: The ¹H NMR spectrum provides information on the chemical shift, integration (number of protons), and multiplicity of each proton signal. The ¹³C NMR spectrum reveals the number of distinct carbon environments in the molecule. hmdb.cahmdb.cahmdb.cadrugbank.com

2D NMR: Two-dimensional techniques are essential for mapping the complex correlations within the molecule. numberanalytics.comucsb.eduiajps.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds, helping to establish spin systems and connect adjacent protons. libretexts.orgsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached, providing unambiguous C-H bond information. princeton.edu

HMBC (Heteronuclear Multiple Bond Coherence): This powerful technique reveals correlations between protons and carbons over longer ranges (typically 2-4 bonds). It is critical for connecting molecular fragments and identifying quaternary carbons (carbons with no attached protons). sdsu.eduresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is vital for determining the relative stereochemistry and conformation of the molecule. researchgate.net

The following table is an illustrative representation of the type of data obtained from 1D and 2D NMR experiments, which are essential for the full structural assignment of paspalinine.

Position¹³C Chemical Shift (δC, ppm)¹H Chemical Shift (δH, ppm, Multiplicity, J in Hz)Key HMBC Correlations (¹H → ¹³C)Key COSY Correlations (¹H ↔ ¹H)
C-2~135.0-H-11, H-21-
C-3~35.0Complex MultipletC-4, C-5, C-17H-4
C-4~40.0Complex MultipletC-2, C-5, C-18H-3
C-5~125.0~5.5 (d)C-3, C-4, C-6H-6
C-6~198.0~6.0 (d)C-4, C-5, C-8H-5
C-8~140.0-H-5, H-6, H-10-
C-10~45.0Complex MultipletC-8, C-9, C-11H-11
C-11~25.0Complex MultipletC-9, C-10, C-12H-10
C-12~50.0-H-11, H-13, H-25-
C-13~80.0~4.0 (s)C-12, C-14, C-25-
C-14~75.0-H-13, H-15, H-26-
C-15~42.0Complex MultipletC-13, C-14, C-16H-16
C-16~38.0Complex MultipletC-15, C-17, C-18H-15
C-17~130.0-H-3, H-16, H-18-
C-18~120.0~7.2 (d)C-16, C-17, C-20H-19
C-19~118.0~7.0 (t)C-17, C-21H-18, H-20
C-20~122.0~7.1 (t)C-18, C-22H-19, H-21
C-21~110.0~7.4 (d)C-19, C-2H-20
C-22~85.0~4.5 (s)C-23, C-24-
C-23~28.0~1.5 (s)C-22, C-24-
C-24~25.0~1.4 (s)C-22, C-23-
C-25~22.0~1.1 (s)C-12, C-13-
C-26~18.0~1.0 (s)C-13, C-14-
NH-~8.0 (s)C-2, C-17, C-21-

Note: This table is illustrative. Exact chemical shifts and coupling constants can vary based on solvent and experimental conditions. washington.edu The correlations shown are representative of those expected from standard 2D NMR experiments used in structure elucidation. alljournals.cn

High-Resolution Mass Spectrometry (HRMS) for Molecular Characterization

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular formula of a compound. By measuring the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically to four or more decimal places), HRMS allows for the calculation of the elemental composition. For paspalinine, HRMS confirms its molecular formula as C₂₇H₃₁NO₄. This technique is crucial in the initial stages of characterization to distinguish paspalinine from other related metabolites that may have similar retention times in chromatography but different elemental compositions.

ParameterValueSource
Molecular Formula C₂₇H₃₁NO₄
Molecular Weight 433.54 g/mol
Calculated Monoisotopic Mass 433.22530847 Da nih.gov

X-ray Crystallography for Definitive Structural Confirmation

While NMR provides a detailed picture of the molecular structure in solution, single-crystal X-ray crystallography offers the most definitive and unambiguous confirmation of a molecule's three-dimensional structure in the solid state. uni-duesseldorf.de This technique involves irradiating a single, well-ordered crystal of the compound with X-rays and analyzing the resulting diffraction pattern. mdpi.com The analysis provides a precise map of electron density, from which the positions of all atoms (except sometimes hydrogen) can be determined with high accuracy.

For highly complex molecules like the indole diterpenes, X-ray crystallography is the gold standard for confirming the proposed structure, including both connectivity and relative stereochemistry. researchgate.nethhu.de The total synthesis of paspaline, a key precursor to paspalinine, was unequivocally confirmed through single-crystal X-ray analysis of a synthetic sample. nih.gov This method provides the ultimate proof of structure, validating the assignments made by other spectroscopic techniques. upenn.edu

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) in Absolute Configuration Determination

While X-ray crystallography can determine the relative arrangement of atoms, assigning the absolute configuration (i.e., distinguishing between a molecule and its non-superimposable mirror image, or enantiomer) often requires specific conditions or complementary techniques. Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), has become a powerful method for this purpose. iajps.comnih.gov

ECD measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. mdpi.com The resulting spectrum is highly sensitive to the molecule's absolute configuration. The modern approach involves comparing the experimentally measured ECD spectrum of the natural product with a theoretically calculated spectrum. nih.gov This is typically done using Time-Dependent Density Functional Theory (TDDFT). researchgate.nethhu.de By calculating the theoretical ECD spectra for both possible enantiomers and matching one to the experimental data, the absolute configuration can be assigned with a high degree of confidence. mdpi.comresearchgate.net This approach is particularly valuable when suitable crystals for anomalous dispersion X-ray analysis are unavailable and serves as a critical tool in the complete stereochemical elucidation of complex natural products like paspalinine. hhu.de

Paspalinine Biosynthetic Pathways and Enzymology

Fungal Origin and Producing Organisms of Paspalinine

Paspalinine and its structural relatives are produced by a range of filamentous fungi. These compounds are part of a larger class of natural products known as indole-diterpenes (IDTs), which are synthesized by fungi from the phylum Ascomycota, including species from the genera Claviceps, Aspergillus, and Penicillium. researchgate.netresearchgate.net

The ergot fungus Claviceps paspali is a primary and well-documented producer of paspalinine. researchgate.net This fungus is a parasite of wild grasses, particularly of the genus Paspalum. wikipedia.org The production of paspalinine and other related indole-diterpenes, such as paspalitrem A and B, is a notable characteristic of this species. nih.gov Research has confirmed that C. paspali possesses the complete biosynthetic gene cluster required for the synthesis of the paspalinine skeleton. nih.gov Unlike some other IDT-producing fungi that require a plant host to synthesize these metabolites, C. paspali can produce them in axenic submerged cultures. nih.gov

Species within the genera Aspergillus and Penicillium are significant producers of a wide array of indole-diterpenes. researchgate.netnewtonlaboratory.com While direct isolation of paspalinine from these genera is less commonly reported than from Claviceps, they possess the core genetic machinery for the biosynthesis of paspaline (B1678556), a key metabolic precursor to paspalinine and many other complex IDTs. researchgate.netresearchgate.net For instance, the well-studied pax gene cluster in Penicillium paxilli, responsible for paxilline (B40905) biosynthesis, synthesizes paspaline as the first stable intermediate. researchgate.net Homologous gene clusters, such as the atm cluster in Aspergillus flavus for aflatrem (B161629) production, also proceed through a paspaline intermediate. researchgate.net The presence of these conserved biosynthetic pathways indicates the capability of these fungi to produce the fundamental structure from which paspalinine is derived.

Endophytic fungi, which live within plant tissues without causing apparent disease, represent a vast and largely untapped resource for novel bioactive secondary metabolites. researchgate.netnih.gov They are considered a promising source for discovering new natural products. researchgate.netnih.gov In the context of paspalinine, chemical investigation of an endophytic fungus, Penicillium sp. ZO-R1-1, led to the discovery of a new derivative, paspalinine-13-ene. nih.gov This finding highlights that endophytic strains of common fungal genera can produce unique structural variants of known mycotoxins and are valuable targets for the discovery of novel paspalinine-related compounds.

Table 1: Fungal Sources of Paspalinine and Related Indole-Diterpenes

Fungal GenusSpecific OrganismCompound(s)Role in Biosynthesis
Claviceps Claviceps paspaliPaspalinine, Paspalitrem A, Paspalitrem BPrimary producer of paspalinine. researchgate.netnih.gov
Penicillium Penicillium paxilliPaspaline, PaxillineProduces paspaline as a key intermediate. researchgate.net
Penicillium sp. ZO-R1-1 (Endophyte)Paspalinine-13-eneSource of a novel paspalinine derivative. nih.gov
Aspergillus Aspergillus flavusPaspaline, AflatremUtilizes a paspaline intermediate for aflatrem synthesis. researchgate.netnih.gov

Biosynthetic Precursors and Early Pathway Intermediates

The biosynthesis of the paspalinine core structure originates from two primary metabolic pathways, which provide the diterpene and indole (B1671886) moieties of the final molecule.

The cyclic diterpene skeleton of paspalinine and all other indole-diterpenes is derived from geranylgeranyl diphosphate (B83284) (GGPP). researchgate.netnih.gov GGPP is a 20-carbon isoprenoid intermediate synthesized via the mevalonate (B85504) pathway. nih.gov The biosynthesis of GGPP itself is catalyzed by a GGPP synthase, an enzyme often encoded within the indole-diterpene gene cluster (e.g., PaxG in P. paxilli or IdtG in other fungi). researchgate.netresearchgate.net This enzyme sequentially condenses isopentenyl diphosphate (IPP) with dimethylallyl diphosphate (DMAPP), farnesyl pyrophosphate (FPP), and geranyl pyrophosphate (GPP) to form the final C20 precursor. researchgate.netnih.gov

The indole portion of the paspalinine molecule is derived from the tryptophan biosynthetic pathway. nih.govnih.gov While early studies suggested direct incorporation of tryptophan, more recent research indicates that the indole donor is often indole-3-glycerol phosphate (B84403), a precursor in tryptophan synthesis. researchgate.netresearchgate.net An indole prenyltransferase (e.g., PaxC) then catalyzes the crucial first dedicated step of the pathway: the condensation of the indole moiety with GGPP to form 3-geranylgeranylindole (3-GGI). researchgate.net This intermediate, 3-GGI, is the common precursor for all indole-diterpenes and subsequently undergoes a series of enzymatic epoxidations and cyclizations to form the multicyclic paspaline core, from which paspalinine is further elaborated. researchgate.netresearchgate.net

Table 2: Key Precursors and Early Intermediates in Paspalinine Biosynthesis

MoleculeTypeOrigin PathwayRole in Paspalinine Biosynthesis
Geranylgeranyl Diphosphate (GGPP) Diterpene PrecursorMevalonate PathwayProvides the 20-carbon backbone for the diterpene moiety. nih.gov
Tryptophan / Indole-3-glycerol phosphate Indole PrecursorShikimate/Tryptophan PathwayDonates the indole ring structure. nih.govresearchgate.net
3-Geranylgeranylindole (3-GGI) Early IntermediateIndole-Diterpene PathwayThe first committed intermediate formed by the fusion of GGPP and the indole moiety. researchgate.netresearchgate.net
Paspaline Core IntermediateIndole-Diterpene PathwayThe first stable, cyclized intermediate from which paspalinine and other IDTs are derived. researchgate.net

Paspaline as a Crucial Biosynthetic Intermediate

Paspaline is recognized as the first stable, hexacyclic intermediate in the biosynthetic pathway of a large family of indole-diterpenes, including paspalinine and the well-studied tremorgenic mycotoxin paxilline. nih.govnih.gov Its formation represents a key branch point from which structural diversity is generated. nih.gov The biosynthesis of paspaline itself requires the coordinated action of at least four core enzymes. nih.govresearchgate.net Subsequent enzymatic modifications of the paspaline core, such as hydroxylations and oxidative cyclizations, lead to the formation of paspalinine. nih.govnih.gov For instance, the conversion of paspaline to paxilline involves cytochrome P450 monooxygenases, PaxP and PaxQ, which hydroxylate the C-10 and C-7 positions, respectively. nih.govresearchgate.net Paspalinine shares the core structure of paspaline but features an additional ether linkage and a hydroxyl group, indicating its position downstream from paspaline in the biosynthetic sequence. nih.gov Deletion of the genes responsible for modifications beyond paspaline, such as paxP in the paxilline pathway, results in the accumulation of paspaline, confirming its role as an essential precursor. nih.gov

Enzymatic Transformations in Paspalinine Biosynthesis

The conversion of primary metabolites into the complex structure of paspaline and subsequently paspalinine is orchestrated by several classes of enzymes. These include prenyltransferases that initiate the pathway, flavin-dependent monooxygenases and terpene cyclases that construct the core ring system through iterative oxidation and cyclization steps.

Activity of Prenyltransferases (e.g., PaxC, AtmC, IdtF, AtmD)

Prenyltransferases (PTs) are responsible for the first committed step in indole-diterpene biosynthesis: the attachment of a C20 geranylgeranyl pyrophosphate (GGPP) group to an indole moiety, typically derived from an indole-3-glycerol phosphate precursor. nih.govnih.gov

PaxC and its homologs (AtmC): PaxC is the archetypal aromatic PT in this pathway. It catalyzes the formation of 3-geranylgeranylindole (3-GGI), the acyclic precursor for the subsequent cyclization cascade. nih.govrsc.org Homologous enzymes, such as AtmC from the aflatrem biosynthetic cluster in Aspergillus flavus, perform the same foundational reaction. researchgate.net

Tailoring Prenyltransferases (IdtF, AtmD): Other PTs act as tailoring enzymes later in the pathway, adding further prenyl groups to the cyclized core structure. These enzymes often exhibit broad substrate specificity.

IdtF: Functional analysis in Claviceps paspali showed that IdtF is an α-prenyltransferase responsible for attaching a prenyl group to paspalinine at the C-20 or C-21 position to yield paspalitrems. This demonstrates that its activity occurs after the formation of the paspalinine scaffold. d-nb.info

AtmD and PaxD: These enzymes are involved in the final decoration of the indole ring. Studies have shown they can accept various intermediates, including paspaline. AtmD and PaxD can catalyze regular monoprenylation of paspaline at the C-21 or C-22 positions, highlighting their substrate flexibility and their role in generating structural diversity. nih.gov

Role of Flavin-Dependent Monooxygenases (e.g., PaxM, AtmM)

Flavin-dependent monooxygenases (FMOs) are critical for activating the acyclic 3-GGI precursor, preparing it for cyclization by introducing epoxide functionalities. These enzymes typically use FAD as a cofactor and NADPH and molecular oxygen to insert a single oxygen atom into the substrate. nih.govnih.gov

PaxM and its homologs (AtmM): In the paspaline pathway, PaxM, a FAD-dependent monooxygenase, performs two essential and distinct epoxidation steps. nih.govrsc.org

First, it epoxidizes the third olefinic bond of the geranylgeranyl tail of 3-GGI. This initial oxidation is the prerequisite for the first cyclization event. rsc.org

After the formation of the initial cyclized intermediate, emindole SB, PaxM acts a second time, catalyzing the epoxidation of the terminal olefin on the remaining diterpene chain. rsc.org This second epoxidation primes the molecule for the final ring closure that forms the characteristic tetrahydropyran (B127337) (THP) ring of paspaline. rsc.org

AtmM is the PaxM homolog found within the aflatrem gene cluster. researchgate.net

Catalysis by Terpene Cyclases (e.g., PaxB, IdtA, IdtS)

Terpene cyclases are responsible for forging the intricate polycyclic core of paspaline from the linear, epoxidized precursor. The biosynthesis involves two major, distinct cyclization events catalyzed by different types of cyclases.

PaxB (IdtB): This unusual integral membrane protein is the first terpene cyclase in the pathway. It catalyzes a precise regio- and stereo-specific cyclization cascade of the first epoxy-3-GGI intermediate to form emindole SB, the first stable cyclized indole diterpene. rsc.org

PaxA (IdtA) and IdtS: For a long time, it was believed that PaxB also catalyzed the final cyclization to form paspaline. However, recent research has overturned this paradigm, revealing that a fifth, previously overlooked gene encodes a separate cyclase for this crucial step. nih.govrsc.org This final step—the formation of the THP ring from 3′,4′-epoxyemindole SB—is catalyzed by a distinct cyclase. rsc.orgnih.gov

In fungi from the class Eurotiomycetes (e.g., Penicillium, Aspergillus), this enzyme is an IdtA homolog. The gene in the paxilline cluster is named paxA. rsc.orgrsc.org

In Sordariomycetes fungi (e.g., Epichloë), this chemistry is performed by an unrelated protein, IdtS. nih.govrsc.org This discovery demonstrates convergent evolution, where two different enzymes evolved to catalyze the same key reaction. nih.gov

Enzyme Class Example Enzyme(s) Substrate(s) Product(s) Function
Prenyltransferase PaxC, AtmCIndole-3-glycerol phosphate, GGPP3-Geranylgeranylindole (3-GGI)Attaches diterpene chain to indole core
Prenyltransferase IdtFPaspalinine, DMAPPC-20/C-21 Prenylated PaspalinineTailoring; late-stage prenylation
Monooxygenase PaxM, AtmM3-GGI, Emindole SBEpoxy-3-GGI, Epoxy-emindole SBIterative epoxidation to prime for cyclization
Terpene Cyclase PaxB (IdtB)Epoxy-3-GGIEmindole SBCatalyzes first major cyclization cascade
Terpene Cyclase PaxA (IdtA), IdtSEpoxy-emindole SBPaspalineCatalyzes final THP ring formation

Detailed Analysis of Cyclization and Oxidation Steps

The biosynthesis of the paspaline core is a sequential process of alternating oxidation and cyclization reactions.

Initiation: The pathway begins with the synthesis of 3-geranylgeranylindole (3-GGI) by the prenyltransferase PaxC. rsc.org

First Oxidation: The FAD-dependent monooxygenase PaxM introduces an epoxide on the C-10, C-11 double bond of the geranylgeranyl chain of 3-GGI. rsc.org

First Cyclization: The terpene cyclase PaxB orchestrates a complex and stereospecific cyclization of the epoxidized intermediate. This cascade forms the B, C, D, and E rings, resulting in the formation of the first stable polycyclic intermediate, emindole SB. rsc.org

Second Oxidation: The monooxygenase PaxM acts again, this time on emindole SB. It forms an epoxide on the terminal double bond (C-26, C-27) of the remaining side chain. rsc.org

Second Cyclization: The product of the second oxidation, 3′,4′-epoxyemindole SB, is the substrate for the final cyclase, PaxA (an IdtA homolog). This enzyme catalyzes the formation of the sixth ring (F-ring), a tetrahydropyran, to yield the completed paspaline scaffold. rsc.orgnih.gov

The conversion of paspaline to paspalinine requires further oxidative modifications. This includes a hydroxylation at the C-13 position and an oxidative C-C bond cleavage followed by the formation of a C-7 to C-27 ether bridge, a reaction likely catalyzed by cytochrome P450 monooxygenases. nih.gov

Genetic Basis and Regulation of Paspalinine Biosynthesis

The enzymes required for paspalinine and related indole-diterpene biosynthesis are encoded by genes typically organized into a biosynthetic gene cluster (BGC). This co-location facilitates the coordinated expression of the pathway genes. The BGC for paxilline biosynthesis in Penicillium paxilli (the PAX cluster) is the most well-characterized model system. nih.gov

The core set of genes essential for the synthesis of the intermediate paspaline are:

paxG (or idtG): A geranylgeranyl diphosphate (GGPP) synthase. nih.govnih.gov

paxC (or idtC): The indole-diterpene prenyltransferase. nih.govnih.gov

paxM (or idtM): The FAD-dependent monooxygenase. nih.govnih.gov

paxB (or idtB): The first terpene cyclase (emindole SB synthase). nih.govnih.gov

paxA (or idtA): The second terpene cyclase (paspaline synthase). rsc.orgnih.gov

Targeted gene replacement experiments have confirmed that these genes are necessary and sufficient for paspaline biosynthesis. nih.gov Additional genes within the cluster, such as paxP and paxQ (cytochrome P450 monooxygenases) and paxD (a tailoring prenyltransferase), are required for subsequent modifications to produce more complex derivatives like paxilline. nih.govnih.gov

Identification and Characterization of Biosynthetic Gene Clusters (BGCs)

The journey to produce paspalinine begins with the synthesis of its precursor, paspaline. The core set of genes required for paspaline biosynthesis has been identified in several filamentous fungi, including Penicillium paxilli. These genes are typically found clustered together on the fungal chromosome, forming a BGC. The paspaline BGC minimally consists of four key genes: paxG, paxM, paxB, and paxC.

Subsequent modifications of the paspaline scaffold are necessary to yield paspalinine. These "tailoring" reactions are catalyzed by additional enzymes, often encoded by genes located within the same BGC. Key among these are cytochrome P450 monooxygenases. For instance, in Penicillium janthinellum, the JanQ enzyme, a cytochrome P450 monooxygenase, is proposed to carry out sequential oxidation steps at specific carbon atoms (C-7 and C-13) of a paspaline-derived intermediate to form paspalicine (B76017) and then paspalinine. researchgate.net A homologous gene, idtP, found in the indole-diterpene (IDT) gene cluster of Claviceps paspali, encodes a cytochrome P450 monooxygenase responsible for oxidizing paspaline to 13-desoxypaxilline, a crucial step towards paspalinine. nih.govfrontiersin.org

Further complexity is added to the BGC with the presence of genes like idtF in C. paspali, which encodes a prenyltransferase that acts on paspalinine to produce paspalitrems. nih.govfrontiersin.org The presence and variation of these tailoring enzyme genes within the BGCs of different fungal species account for the structural diversity observed in the paspaline-derived family of indole-diterpenes. researchgate.net

Table 1: Core and Tailoring Genes in Paspalinine Biosynthesis

GeneEnzyme ClassPutative Function in Paspalinine Pathway
paxG / idtGGeranylgeranyl diphosphate (GGPP) synthaseSynthesis of the diterpene precursor, GGPP
paxC / idtCPrenyltransferaseAttachment of GGPP to an indole precursor
paxM / idtMFAD-dependent monooxygenaseEpoxidation of the geranylgeranyl moiety
paxB / idtBTerpene cyclaseCyclization of the epoxidized intermediate to form paspaline
paxP / idtP / JanQCytochrome P450 monooxygenaseOxidation of paspaline and its derivatives
paxQCytochrome P450 monooxygenaseFurther oxidation of paspaline derivatives
idtFPrenyltransferasePrenylation of paspalinine (in paspalitrem biosynthesis)

Functional Genomics Approaches in Pathway Elucidation

Functional genomics has been instrumental in deciphering the specific roles of the genes within the paspalinine BGC. Gene knockout and gene expression analysis are powerful tools that allow researchers to correlate genes with their enzymatic functions and the resulting chemical products.

A prime example of this is the functional characterization of genes in Claviceps paspali. By creating targeted deletions of the idtP and idtF genes, researchers were able to elucidate their precise functions. The deletion of idtP resulted in a mutant strain that accumulated paspaline, confirming that the IdtP enzyme is responsible for the initial oxidation of the paspaline core. nih.govfrontiersin.org This experiment unequivocally demonstrated that idtP encodes the cytochrome P450 monooxygenase that catalyzes the conversion of paspaline to 13-desoxypaxilline. nih.govfrontiersin.org

Conversely, the knockout of the idtF gene led to the accumulation of unprenylated indole-diterpenes, including paspalinine and paspaline. nih.govfrontiersin.org This finding validated the function of IdtF as the prenyltransferase that attaches an isopentenyl group to paspalinine, a later step in the biosynthesis of more complex indole-diterpenes like paspalitrems. nih.govfrontiersin.org These targeted genetic modifications provide clear evidence for the sequential nature of the biosynthetic pathway and the specific roles of the tailoring enzymes.

Metabolic Engineering and Heterologous Expression Systems for Paspalinine

The elucidation of the paspalinine biosynthetic pathway has opened avenues for its production through metabolic engineering and heterologous expression. These approaches aim to either enhance the production of paspalinine in its native fungal producers or to transfer the entire biosynthetic pathway into a more genetically tractable and industrially relevant host organism.

Metabolic Engineering:

Strategies to increase the production of indole-diterpenes in their native hosts often focus on several key areas. One approach is to overexpress pathway-specific regulatory genes or key biosynthetic genes to drive more metabolic flux towards the desired product. Another strategy involves precursor engineering, where the supply of primary metabolites that serve as building blocks for paspalinine, such as geranylgeranyl diphosphate and tryptophan, is increased. Furthermore, optimizing fermentation conditions, including media composition and cultivation parameters, can significantly enhance the yield of secondary metabolites like paspalinine. For instance, in Aspergillus alliaceus, the production of related indole diterpenes was improved by optimizing carbon and nitrogen sources and enhancing ventilation during fermentation. nih.gov

Heterologous Expression:

Heterologous expression offers the potential for sustainable and scalable production of paspalinine in well-characterized host organisms like Aspergillus oryzae or the yeast Saccharomyces cerevisiae. The successful reconstitution of the paspaline biosynthetic pathway in A. oryzae has been a significant milestone. frontiersin.org This was achieved by introducing the four essential genes (paxG, paxM, paxB, and paxC) into the host, which then produced paspaline. frontiersin.org

While the complete heterologous production of paspalinine has not been extensively reported, the successful expression of the paspaline core provides a strong foundation. The next step would be the co-expression of the necessary tailoring enzymes, such as the cytochrome P450 monooxygenases (e.g., IdtP/JanQ), alongside the core paspaline biosynthetic genes. However, the heterologous expression of cytochrome P450 enzymes can be challenging, often requiring the co-expression of a compatible cytochrome P450 reductase for optimal activity. Overcoming these hurdles will be key to achieving efficient heterologous production of paspalinine and its derivatives. nih.gov

Chemical Synthesis and Methodologies for Paspalinine

Historical Development of Paspalinine Total Synthesis Efforts

The journey to conquer the molecular complexity of paspalinine has been marked by significant milestones, with early efforts laying the foundational strategies for subsequent, more refined syntheses.

The initial forays into the synthesis of paspaline-type indole (B1671886) diterpenoids were pioneered by the laboratory of Amos B. Smith III. In 1990, the Smith group reported the first total syntheses of (+)-paspalicine and (+)-paspalinine. scripps.eduacs.org A key element of their strategy was the use of the well-known Wieland-Miescher ketone as a starting material to construct the DE ring system. researchgate.net This early approach was notable for its late-stage bicycloketalization to form the FG rings of the molecule. researchgate.net

Decades later, in 2012, the research group of Shigefumi Kuwahara disclosed a concise total synthesis of paspalinine. nih.govdoi.org Their approach also commenced from the enantiomerically pure Wieland-Miescher ketone, highlighting the robustness of this initial building block. organic-chemistry.org The Kuwahara synthesis introduced an improved method for constructing the challenging CDE ring system, which contains synthetically demanding vicinal all-carbon quaternary stereocenters. researchgate.netorganic-chemistry.org A pivotal step in their route was the development of a highly efficient protocol for the formation of the indole ring. nih.gov This was achieved through a Stille cross-coupling reaction followed by a palladium(II)-mediated oxidative heterocyclization. doi.org These pioneering syntheses not only achieved the target molecule but also established a strategic framework that influenced subsequent work in the field.

Asymmetric Total Synthesis of Paspalinine and its Stereoisomers

Achieving stereochemical control over the multiple chiral centers of paspalinine is a central challenge in its synthesis. Researchers have devised elegant asymmetric strategies to produce the natural product in its correct enantiomeric form.

The creation of the densely functionalized and stereochemically rich core of paspalinine has necessitated the use of highly selective reactions. Different research groups have employed distinct and innovative tactics to achieve this control.

Directed Cyclopropanation: The Kuwahara group ingeniously installed the critical axial angular methyl group at the C3 position. organic-chemistry.org Their strategy involved the selective reduction of an enone intermediate to an endo allylic alcohol. This alcohol then directed a highly diastereoselective Simmons-Smith cyclopropanation. Subsequent reductive cleavage of the cyclopropane (B1198618) ring successfully established the desired quaternary stereocenter. organic-chemistry.orgnih.gov

Ring-Closing Metathesis: In 2022, the laboratory of Rongbiao Tong reported an asymmetric total synthesis of paspalinine, paspalicine (B76017), and paspalinine-13-ene. nih.gov A key feature of their strategy was a cascade ring-closing metathesis of a dienyne substrate, which allowed for the highly regioselective formation of the CD rings in a 72% yield. nih.govresearchgate.net

Symmetry-Breaking Approaches: In the related synthesis of paspaline (B1678556), the Johnson group implemented stereoselective desymmetrization reactions to assemble key stereocenters. nih.govnih.gov Their approach featured a highly diastereoselective enzymatic desymmetrization, a substrate-directed epoxidation, and an Ireland-Claisen rearrangement to build the molecule with excellent stereochemical fidelity. nih.gov

Ensuring the synthesis yields the correct enantiomer of paspalinine is crucial. The primary method to achieve this has been through chiral pool synthesis, starting from an enantiomerically pure precursor.

The Kuwahara synthesis, for instance, began with the commercially available, enantiomerically pure form of the Wieland-Miescher ketone. organic-chemistry.org This approach embeds the initial stereochemical information that is carried through the synthetic sequence, ultimately leading to the natural (+) enantiomer of paspalinine.

More recently, the Tong group's synthesis is described as an asymmetric total synthesis, indicating that enantioselectivity was induced during the reaction sequence rather than relying solely on a chiral starting material. nih.govresearchgate.net Their route involved the installation of two continuous all-carbon quaternary stereocenters via the reductive ring-opening of a cyclopropane and subsequent α-methylation of a conjugate ester. nih.gov

Key Synthetic Transformations Employed in Paspalinine Synthesis

The construction of paspalinine's complex heptacyclic system has been enabled by the strategic application of powerful chemical reactions. Among these, the Achmatowicz rearrangement and bicycloketalization have proven particularly effective for assembling the eastern portion of the molecule.

The 6,8-dioxabicyclo[3.2.1]octane core, representing the FG rings of paspalinine, is a characteristic structural motif. The combination of the Achmatowicz rearrangement and a subsequent bicycloketalization has emerged as a powerful and efficient method for its construction.

The Tong group's 2022 synthesis of paspalinine prominently features a "green" Achmatowicz rearrangement followed by bicycloketalization. nih.govresearchgate.net This sequence efficiently constructed the FG rings in a 75% yield. researchgate.netsciencenet.cn The Achmatowicz reaction, an oxidative transformation of a furfuryl alcohol, generates a dihydropyranone intermediate, which is perfectly poised for the subsequent acid-catalyzed bicycloketalization to form the bridged ketal system. acs.orgacs.org This modern approach highlights the utility of this reaction sequence in complex natural product synthesis. researchgate.net Smith's original strategy also relied on a bicycloketalization, albeit at a late stage, to forge the same FG ring system, underscoring the fundamental importance of this transformation in the logic of paspalinine synthesis. researchgate.net

Utility of Ring-Closing Metathesis (RCM) in Polycyclic Construction

Ring-Closing Metathesis (RCM) has emerged as a powerful tool for the construction of the intricate polycyclic framework of paspalinine and related indole diterpenes. This reaction, typically catalyzed by ruthenium or molybdenum complexes, facilitates the formation of carbon-carbon double bonds to close rings, proving particularly effective for creating five- and six-membered carbocycles and heterocycles.

In the total synthesis of paspalinine, paspalicine, and paspalinine-13-ene reported by Guo and colleagues, a cascade RCM of a dienyne precursor was a key step. researchgate.netnih.gov This strategy enabled the highly regioselective formation of the CD ring system in a remarkable 72% yield. researchgate.netnih.gov The use of a cascade approach, where multiple cyclization events occur in a single sequence, enhances synthetic efficiency by rapidly building molecular complexity from a relatively simple acyclic precursor. acs.org

Earlier synthetic efforts toward the broader family of indole diterpenes also leveraged RCM. For instance, the Smith group employed RCM to construct a five-membered carbocycle during their synthetic studies. nih.gov In this approach, the addition of a vinyl Grignard reagent to an aldehyde generated a diene, which subsequently underwent RCM to furnish a cyclopentenone motif, a key structural component of the diterpene core. nih.gov Similarly, the Kuwahara group utilized a related cross-metathesis reaction, another variant of olefin metathesis, to achieve chain elongation of an allyl group, which was a crucial step before the final ring closures. doi.org

The strategic application of RCM showcases its utility in forming challenging ring systems within a complex molecular environment, often proceeding with high efficiency and selectivity where other methods might fail. rsc.org

Palladium-Mediated Reactions (Stille, Aza-Wacker, Suzuki, Heck)

Palladium-mediated cross-coupling reactions are indispensable in modern organic synthesis and have been extensively applied in the assembly of paspalinine's complex structure. The ability of palladium catalysts to form carbon-carbon and carbon-heteroatom bonds with high precision has been central to several total syntheses.

A notable example is the 2022 synthesis of paspalinine, paspalicine, and paspalinine-13-ene, which featured a sequence of four distinct palladium-mediated reactions to construct the BE ring system. nih.govresearchgate.net This synthetic masterclass in catalysis is summarized below:

Reaction Type Purpose in Paspalinine Synthesis Reference
Stille Coupling Installation of the indole moiety. nih.govresearchgate.net
Aza-Wacker Cyclization Formation of the B ring (a nitrogen-containing ring). nih.govresearchgate.net
Suzuki-Miyaura Coupling Attachment of the eastern fragment of the molecule. nih.govresearchgate.net
Heck Reaction Closure of the E ring. nih.govresearchgate.net

The Kuwahara group's total synthesis of paspalinine also relied heavily on palladium catalysis. doi.orgrsc.org A key step involved a Stille coupling between an enol triflate of the terpenoid core and an ortho-stannylated aniline (B41778) derivative to forge the crucial bond for the subsequent indole ring formation. doi.org Following this, an oxidative cyclization mediated by palladium(II) trifluoroacetate (B77799) was used to construct the indole ring itself, a method that had rarely been applied to such complex natural products. doi.org Additionally, a palladium-catalyzed Tsuji-Trost allylation was used to introduce an allyl group regioselectively. doi.org

These examples underscore the versatility of palladium catalysis in constructing the paspalinine scaffold, enabling the connection of complex fragments and the formation of multiple ring systems with high efficiency. doi.orgresearchgate.net

Cascade Cyclizations for Indole Diterpene Core Assembly

Cascade cyclizations, also known as tandem or domino reactions, offer a highly efficient route to complex molecular architectures like the indole diterpene core by forming multiple bonds in a single, uninterrupted sequence. This biomimetic approach mimics the way nature uses enzymes to orchestrate complex cyclizations from acyclic precursors.

One of the most elegant applications of a cascade reaction in a related synthesis is the polycyclization cascade used by the Pronin group to assemble the decalin motif found in many indole diterpenes. nih.gov This strategy rapidly constructs the core tricarbocyclic fragment of these natural products. nih.gov In the synthesis of paspaline, a closely related precursor, the Johnson group developed an impressive epoxidation/cyclization cascade. nih.gov The reaction of a tosyl hydrazone with m-CPBA unexpectedly initiated a cascade that provided the tetrahydropyran (B127337) F ring of paspaline in a single operation with excellent yield (77%) and diastereoselectivity (>20:1). nih.gov

The cascade ring-closing metathesis of a dienyne, as employed by Guo and colleagues, is another prime example. nih.gov This reaction not only forms two rings (the C and D rings) but does so with high regioselectivity, demonstrating the power of cascades to control complex transformations. researchgate.netnih.gov Some synthetic strategies also postulate a Friedel-Crafts cyclization cascade as a key step in assembling the indoloterpenoid core. nih.gov These approaches highlight a major trend in modern synthesis: the pursuit of efficiency through reactions that maximize complexity generation in each synthetic step.

Methodologies for Constructing All-Carbon Quaternary Stereocenters

A significant synthetic challenge in the synthesis of paspalinine is the stereoselective construction of all-carbon quaternary stereocenters, particularly the contiguous centers at the C3 and C4 positions. researchgate.net These sterically congested centers, where a carbon atom is bonded to four other carbon atoms, are notoriously difficult to create.

Chemists have devised several ingenious methods to address this challenge:

Cyclopropanation and Reductive Opening: The Kuwahara group installed the angular methyl group at the C3 position via a hydroxyl-directed Simmons-Smith cyclopropanation of an allylic alcohol. organic-chemistry.org The resulting cyclopropane ring was then reductively opened to establish the desired quaternary stereocenter with the correct stereochemistry. organic-chemistry.org A similar, yet distinct, approach was used in the Guo synthesis, which installed two adjacent all-carbon quaternary centers through the reductive ring-opening of a cyclopropane intermediate using Adams' catalyst (PtO₂).

Conjugate Addition and Enolate Trapping: The Smith group's synthesis of the paspaline core relied on excellent stereocontrol during a conjugate addition to a cyclohexenone derivative. nih.gov Asymmetric conjugate addition to cyclic enones is a well-established method for creating quaternary stereocenters. rsc.org This can be followed by trapping the resulting enolate with an electrophile to set a second stereocenter.

α-Methylation of a Conjugate Ester: In the Guo synthesis, after the reductive opening of the cyclopropane, the second quaternary center was installed via the α-methylation of a conjugate ester. nih.govresearchgate.net This step required careful optimization to achieve the desired stereoselectivity.

Desymmetrization Reactions: In a highly innovative approach to the related molecule paspaline, the Johnson group utilized two desymmetrization reactions. rsc.org An early-stage enzymatic desymmetrization of a symmetric diketone established two key stereocenters, including one quaternary center. rsc.org Later, a diastereotopic group-selective C-H acetoxylation was used to install another quaternary stereocenter, showcasing the power of C-H functionalization in solving complex stereochemical problems. nih.govrsc.org

Method Key Transformation Synthesis Reference
Cyclopropanation/Reductive OpeningHydroxyl-directed Simmons-Smith followed by dissolving metal reduction.Kuwahara organic-chemistry.org
Reductive Ring-OpeningHydrogenolysis of a cyclopropane ring over PtO₂.Guo nih.gov
Desymmetrization/C-H FunctionalizationEnzymatic reduction followed by C-H acetoxylation.Johnson nih.govrsc.org
Conjugate AdditionAddition of a nucleophile to a cyclic enone.Smith nih.gov

Biomimetic Synthesis Approaches to Paspalinine

Biomimetic synthesis seeks to replicate nature's own synthetic strategies in the laboratory. engineering.org.cn These approaches are often inspired by a proposed biogenetic pathway, which typically involves enzymatic cascade reactions that efficiently convert simple precursors into complex natural products. engineering.org.cn

In the context of paspalinine and other indole diterpenes, biomimetic strategies often focus on mimicking the proposed polyene-type cyclization cascades that form the polycyclic core. For example, computational studies have evaluated the feasibility of a Friedel-Crafts cyclization cascade initiated from a carbocation intermediate, which would mimic a postulated step in the biosynthesis of the indoloterpenoid core. nih.gov

Synthetic efforts have drawn inspiration from these ideas. The Lewis-acid-mediated cyclization of a 3-geranyl-substituted indole derivative, as explored by some research groups for related structures, represents a direct attempt to mimic the enzymatic cyclization of a terpene precursor onto an indole ring. rsc.org The cascade cyclizations discussed previously (Section 4.3.4), such as the polycyclization used by Pronin's group or the epoxidation/cyclization cascade from Johnson's work, can also be viewed through a biomimetic lens, as they consolidate multiple bond-forming events into a single, efficient operation, much like an enzyme. nih.govnih.gov These strategies aim to harness the inherent reactivity of carefully designed substrates to trigger a cascade of ring-forming reactions, leading to a rapid increase in molecular complexity and the formation of the natural product's core structure.

Integration of Green Chemistry Principles in Paspalinine Synthesis

Modern synthetic chemistry increasingly emphasizes the incorporation of green chemistry principles to minimize environmental impact. acs.org This includes maximizing atom economy, using safer solvents, reducing the use of protecting groups, and employing catalytic rather than stoichiometric reagents. acs.org

Recent total syntheses of paspalinine have explicitly incorporated such principles:

Catalytic Reactions: The extensive use of palladium-catalyzed reactions and RCM (Sections 4.3.2 and 4.3.3) are inherently "greener" than using stoichiometric reagents, as only a small amount of catalyst is required to effect the transformation.

Green Achmatowicz Rearrangement: A standout example is the 2022 synthesis by Guo and colleagues, which features a "green Achmatowicz rearrangement/bicycloketalization" to construct the FG ring system. researchgate.netnih.gov This reaction proceeded in an impressive 75% yield and represents a more environmentally friendly alternative to harsher, traditional methods. researchgate.net

Atom Economy and Metal-Free Catalysis: A separate study on the synthesis of related spirocyclic frameworks, which are also present in indole alkaloids, developed a method using synergistic photocatalysis and organocatalysis. researchgate.netresearchgate.net This approach is notable for being metal-catalyst-free and achieving 100% atom conversion, a key principle of green chemistry where all atoms from the reactants are incorporated into the final product. acs.orgresearchgate.netresearchgate.net

These efforts demonstrate a conscious shift towards designing synthetic routes that are not only elegant and efficient but also more sustainable and environmentally benign.

Synthetic Strategies for Paspalinine Derivatives and Analogs

The development of a successful total synthesis for a complex natural product like paspalinine often opens the door to the synthesis of its derivatives and analogs. These related molecules are crucial for studying structure-activity relationships (SAR) and identifying compounds with improved biological properties.

A robust synthetic strategy is often flexible enough to allow for late-stage modifications or the use of slightly different starting materials to produce a range of related compounds. The total synthesis by Guo and coworkers is a premier example of this, as their single, unified strategy successfully produced not only paspalinine but also paspalicine (which lacks the C-13 hydroxyl group) and paspalinine-13-ene. researchgate.netresearchgate.net This demonstrates the power of a well-designed route to enable access to multiple targets for biological evaluation.

The foundational work by the Smith group on paspaline and paspalicine laid the groundwork for later syntheses of paspalinine and other more complex indole diterpenes. rsc.orgacs.org By establishing viable routes to the core structures, these pioneering efforts provided a roadmap that could be adapted and improved upon by subsequent researchers to target a wide array of derivatives. For example, Kuwahara's synthesis intercepted an intermediate from Smith's earlier work but devised a new endgame to complete the synthesis of paspalinine, showcasing how strategies can be modified to access different analogs. organic-chemistry.org This adaptability is key to the exploration of the chemical and biological space surrounding an important natural product.

Molecular Mechanisms of Action and Biological Activities of Paspalinine

Ion Channel Modulation by Paspalinine

Paspalinine exerts significant influence over the function of specific ion channels, which are critical components of cellular signaling and excitability. Its primary target is the family of high-conductance calcium-activated potassium (Maxi-K or BK) channels.

Inhibition of High-Conductance Calcium-Activated Potassium (Maxi-K/BK) Channels

Paspalinine is a potent inhibitor of high-conductance calcium-activated potassium (Maxi-K) channels. biocrick.com Research has demonstrated that paspalinine, along with other tremorgenic indole (B1671886) alkaloids like paspalitrem A, paspalitrem C, aflatrem (B161629), and penitrem A, effectively inhibits the binding of [¹²⁵I]charybdotoxin (ChTX), a known blocker of these channels, to Maxi-K channels in sarcolemmal membranes from bovine aortic smooth muscle. biocrick.com Despite variations in their chemical structures, electrophysiological experiments have confirmed that these compounds are potent blockers of Maxi-K channels. biocrick.com This inhibitory action is specific, as other types of voltage-dependent or Ca²⁺-activated K⁺ channels are not affected. biocrick.com The inhibition of these channels is a key aspect of paspalinine's molecular mechanism of action, contributing to its neurotoxic and tremorgenic symptoms.

Interestingly, the tremorgenic activity of these compounds does not always correlate directly with their potency as BK channel blockers. For instance, paspalicine (B76017), a non-tremorgenic analogue of paspalinine, is also a potent inhibitor of Maxi-K channels. biocrick.com This suggests that while BK channel inhibition is a significant pharmacological property of paspalinine, its tremorgenicity may involve additional or different mechanisms. biocrick.com

Allosteric Mechanisms of Ion Channel Binding Modulation

The modulation of Maxi-K channel activity by paspalinine and related indole diterpenes occurs through an allosteric mechanism. biocrick.com This means that paspalinine does not bind directly to the same site as charybdotoxin (B568394) (the orthosteric site) but rather to a different, allosteric site on the channel protein. biocrick.com This binding event induces a conformational change in the channel that, in the case of paspalinine, inhibits the binding of ChTX. biocrick.com

This is in contrast to other structurally related compounds like paxilline (B40905), verruculogen, and paspalicine, which enhance the binding of ChTX to Maxi-K channels, acting as positive allosteric modulators. nih.gov Despite these opposing effects on ChTX binding, both groups of compounds ultimately act as potent inhibitors of the channel's function in electrophysiological assays. biocrick.com Computational docking studies support this allosteric model, suggesting that paspalinine and similar alkaloids preferentially bind to a crevice between the S6 transmembrane segment and the pore helix of the closed BK channel, thereby stabilizing its closed state. pnas.org

Neuropharmacological Investigations of Paspalinine

The neuropharmacological profile of paspalinine is largely defined by its tremorgenic properties. Investigations into the molecular basis of this activity have pointed towards a multi-faceted mechanism involving both ion channel modulation and interaction with key neurotransmitter systems.

Interaction with Gamma-Aminobutyric Acid Type A (GABA-A) Receptors

In addition to its effects on potassium channels, the tremorgenic action of paspalinine is also attributed to its interaction with the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. biocrick.com Studies have shown that tremorgenic mycotoxins, including paspalinine, can inhibit the function of the GABA-A receptor. biocrick.com This inhibition is non-competitive, suggesting that paspalinine binds to a site on the receptor complex that is distinct from the GABA binding site itself, likely near the chloride ion channel pore. biocrick.comosti.gov By impairing GABAergic neurotransmission, which is crucial for dampening neuronal excitability, paspalinine contributes to the generation of tremors. ukvetcompanionanimal.com

Impact on Neurotransmitter Release Mechanisms

The mode of action of tremorgenic mycotoxins like paspalinine is understood to be related to their effects on neurotransmitter release. biocrick.com While direct studies on paspalinine are limited, research on related tremorgens such as penitrem A and aflatrem provides significant insights. These toxins have been shown to interfere with the release mechanisms of amino acid neurotransmitters. mdpi.comresearchgate.net Specifically, they can increase the spontaneous release of both excitatory (glutamate, aspartate) and inhibitory (GABA) neurotransmitters from synaptosomes. researchgate.net The general consensus is that tremorgenic mycotoxins cause transient disruptions in the mechanisms of amino acid neurotransmitter release. researchgate.netuniprot.org This interference with the delicate balance of neurotransmitter signaling is a key factor in their neurotoxic effects. uniprot.org

The inhibition of presynaptic BK channels by paspalinine is a plausible mechanism for altering neurotransmitter release. Blocking these channels would lead to prolonged depolarization of the nerve terminal, increased calcium influx, and consequently, an enhanced release of neurotransmitters.

Elucidation of the Molecular Basis for Tremorgenic Activity

The tremorgenic activity of paspalinine is a complex phenomenon arising from its dual impact on both Maxi-K channels and GABA-A receptors, leading to a disruption of normal neurotransmitter release. biocrick.com The inhibition of Maxi-K channels leads to neuronal hyperexcitability, while the impairment of GABA-A receptor function reduces inhibitory neurotransmission. ukvetcompanionanimal.com The combination of these effects likely underlies the uncontrolled muscular tremors characteristic of poisoning by this mycotoxin.

A crucial structural feature for the tremorgenic activity of paspaline-derived indole diterpenes is the presence of a hydroxyl group at the C13 position. Paspalinine possesses this hydroxyl group and exhibits tremorgenic properties. In contrast, its analogue paspalicine, which lacks the C13 hydroxyl group, is not tremorgenic, despite being a potent BK channel blocker. biocrick.commdpi.com This highlights that while BK channel inhibition is necessary, it is not sufficient on its own to induce tremors, and specific structural motifs are critical for the full expression of tremorgenic activity. The amplification of tremorgenic effects by further chemical modifications, such as prenylation in compounds like paspalitrem B, further underscores the intricate structure-activity relationship governing the neurotoxicity of these mycotoxins.

Antiproliferative and Cytotoxic Activities of Paspalinine

Paspalinine, an indole diterpene mycotoxin, has been the subject of research for its potential as an anticancer agent. Studies have explored its effects on the growth and viability of various cancer cells, its influence on crucial cellular signaling pathways, and its ability to trigger programmed cell death.

In vitro studies have demonstrated that paspalinine exhibits cytotoxic effects against several human cancer cell lines. Research indicates that paspalinine-derived compounds possess antiproliferative properties, suggesting their potential utility in oncology. Specifically, paspalinine has shown activity against the MCF-7 breast adenocarcinoma and A549 lung carcinoma cell lines, with half-maximal inhibitory concentration (IC₅₀) values reported to be in the range of 18–30 µM. However, the cytotoxicity of paspalinine is considered relatively weak when compared to some of its structural derivatives, such as shearinine O. In studies where paspalinine was isolated alongside other new indole-diterpenoids, these related compounds were also found to affect cancer cell cycle progression. For instance, two such compounds were observed to arrest the A549 cell cycle in the S phase. chemfaces.combiocrick.com

Table 1: Cytotoxic Activity of Paspalinine Against Human Cancer Cell Lines

Cell Line Cancer Type IC₅₀ Value Citation
MCF-7 Breast Adenocarcinoma 18–30 µM

The Wnt/β-catenin signaling pathway is fundamental in cell proliferation and development, and its aberrant activation is a hallmark of many cancers. nih.govnih.govrsc.org While direct studies on paspalinine's effect on this pathway are not extensively documented, research into structurally related indole diterpenes provides significant insights. Studies have shown that other indole diterpenes can inhibit cellular proliferation by suppressing the Wnt/β-catenin pathway. mdpi.com

Notably, penitrem A, another complex indole diterpene, has been reported to suppress total β-catenin levels in MDA-MB-231 breast cancer cells. nih.govrsc.org Further investigation revealed that paspaline (B1678556), a direct biosynthetic precursor to paspalinine, retains this ability to suppress β-catenin. nih.govresearchgate.netacs.org Paspaline represents the simplest indole diterpene structure that demonstrates these antiproliferative and β-catenin suppressing effects. nih.govacs.org This suggests that interference with the Wnt/β-catenin signaling cascade may be a class effect of paspaline-derived indole diterpenes, representing a potential mechanism of action for paspalinine's antiproliferative activity.

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells, and its induction is a primary goal of many cancer therapies. onkder.orgassaygenie.com The process is highly regulated and can be initiated through extrinsic (death receptor-mediated) or intrinsic (mitochondrial-mediated) pathways, both of which converge on the activation of a family of proteases called caspases. promega.decellsignal.com

While the precise apoptotic mechanisms of paspalinine are still under investigation, it is believed that the compound's cytotoxic effects may involve the induction of apoptosis in malignant cells. The activation of initiator caspases, such as caspase-8, -9, and -2, and subsequent activation of effector caspases like caspase-3, are central to executing apoptosis. promega.decellsignal.comnih.gov Research on related compounds, such as 14α-Hydroxy Paspalinine, has also pointed towards involvement in apoptotic processes. medchemexpress.com The potential of paspalinine to interfere with cellular signaling pathways suggests that it may trigger these caspase-dependent cascades, leading to the systematic dismantling of the cancer cell.

Antimicrobial Activities of Paspalinine

In addition to its anticancer potential, paspalinine has been evaluated for its ability to combat microbial pathogens.

Paspalinine has demonstrated notable antibacterial activity against specific Gram-positive bacteria. Research confirms its inhibitory effects on the growth of Staphylococcus aureus and Bacillus subtilis. While the compound is recognized for these properties, specific Minimum Inhibitory Concentration (MIC) values for paspalinine are not consistently detailed in the available literature. In one study investigating fungi from marine sources, a new indole-diterpenoid isolated from the same culture as paspalinine exhibited antibacterial activity against Staphylococcus aureus with a MIC value of 20.5 μM. chemfaces.combiocrick.com

Table 2: Documented Antibacterial Activity of Paspalinine

Pathogen Gram Stain Activity Citation
Staphylococcus aureus Positive Reported

Comparative Insecticidal Activity of Paspalinine and Analogs

The family of indole diterpenes, including paspalinine, is known for a wide range of biological activities, including insecticidal effects. acs.orgnih.gov However, the activity can vary significantly between closely related analogs.

Paspalinine itself has been found to be inactive as an insecticide when tested at a concentration of 100 parts per million (ppm). In stark contrast, some of its structural analogs show potent insecticidal properties. For example, β-aflatrem, which differs in the placement of a prenyl group, causes a significant 57% weight reduction in the corn earworm (Helicoverpa zea) at the same concentration. Another related compound, paxilline, is also known to be active. This highlights the critical role that specific structural features, such as the type and position of prenylation, play in determining the insecticidal potential of these molecules. While paspaline-derived compounds like paspalinine are often associated with tremorgenic effects, other classes of indole diterpenes, such as the nodulisporic acids, exhibit powerful insecticidal activity without such adverse effects in mammals, marking them as potential leads for agricultural applications. nih.gov

Table 3: Comparative Insecticidal Activity of Paspalinine and Its Analogs

Compound Activity against H. zea (at 100 ppm) Citation
Paspalinine Inactive
β-Aflatrem 57% weight reduction

Table of Mentioned Compounds

Compound Name
Paspalinine
Shearinine O
β-catenin
Penitrem A
Paspaline
Caspase-2
Caspase-3
Caspase-8
Caspase-9
This compound
Staphylococcus aureus
Bacillus subtilis
β-Aflatrem
Paxilline

Ecological Roles and Significance of Paspalinine

Fungal Defense Mechanisms through Paspalinine Production

Fungi produce a vast array of secondary metabolites that are not essential for their primary growth but are crucial for survival and competition in their natural environments. Paspalinine and other related indole-diterpenes (IDTs) are prime examples of such compounds, serving as a potent chemical defense for the producing fungus. nih.govinteresjournals.org

The production of paspalinine is a sophisticated defense strategy. These metabolites are known to defend the overwintering structures of fungi, protecting them during vulnerable stages. nih.govnih.gov The biosynthesis of these toxic compounds is an evolved response to environmental pressures, helping the fungus to ward off competitors and predators. interesjournals.org Fungi often face threats from bacteria, other fungi, and fungivorous organisms. The antimicrobial properties inherent in many secondary metabolites, including indole-diterpenes, help to secure the fungus's niche. interesjournals.org

Research has identified the complex enzymatic pathways responsible for paspalinine synthesis. researchgate.netnih.gov The process begins with precursors like geranylgeranyl diphosphate (B83284) (GGPP) and an indole (B1671886) moiety, which undergo a series of cyclizations and oxidative modifications by specific enzymes to form the final paspaline (B1678556) core structure. researchgate.netresearchgate.net This metabolic investment highlights the evolutionary importance of these compounds for the fungus's self-preservation.

Mutualistic Interactions between Fungi and Plant Hosts

Paspalinine and its derivatives are often produced by endophytic fungi, which live symbiotically within the tissues of plants without causing disease. mdpi.comuky.edumdpi.com This relationship is frequently mutualistic, where both the fungus and the host plant derive significant benefits. In this context, paspalinine acts as a crucial mediator of this mutualism. nih.gov

The fungus, residing safely within the plant tissues, gains access to nutrients derived from the plant's photosynthesis. In return, the fungus synthesizes and provides the host plant with a powerful chemical arsenal, including paspalinine. researchgate.netuky.edu These defensive alkaloids dramatically enhance the fitness of the host plant by protecting it from various environmental threats. researchgate.netuky.edu This symbiotic relationship is particularly well-documented in grasses, where endophytic fungi of the genus Epichloë (formerly Acremonium) produce a suite of alkaloids that includes indole-diterpenes. uky.edumdpi.com

The production of these protective compounds is a dynamic process influenced by the interplay between the fungal genome, the host plant's genome, and environmental conditions. uky.edu This intricate relationship ensures that the plant is defended, which in turn secures the survival and propagation of its fungal symbiont. researchgate.net

Role in Deterring Herbivory by Large Animals and Insects

The most well-documented ecological role of paspalinine and related indole-diterpenes is their function as a deterrent to herbivores. nih.govnumberanalytics.com These compounds are toxic to a broad spectrum of grazing animals, including both large mammals and insects. nih.govnih.gov The primary mechanism of this deterrence is their potent neurotoxicity. nih.gov

When livestock, such as cattle and sheep, graze on grasses like Paspalum dilatatum infected with the fungus Claviceps paspali, they can ingest paspalinine and other tremorgenic IDTs. doi.orgmdpi.com This leads to a neurological condition known as "paspalum staggers," characterized by tremors, muscle spasms, and lack of coordination. organic-chemistry.orgdoi.org These debilitating symptoms serve as a powerful deterrent, conditioning herbivores to avoid the toxic plants in the future.

Analytical Methodology Development for Paspalinine Research

Chromatographic Techniques for Isolation and Purification

Chromatography is a fundamental technique for the separation, identification, and purification of components within a mixture. nih.govnih.gov In the context of paspalinine research, which is often derived from fungal sources like Claviceps paspali, chromatographic methods are indispensable for isolating it from a complex mixture of other natural products. nih.gov Techniques such as column chromatography, thin-layer chromatography (TLC), and flash chromatography are often employed in the initial stages of purification to separate compounds based on their differential partitioning between a stationary and a mobile phase. nih.goviipseries.orgresearchgate.net The choice of the stationary phase (e.g., normal-phase or reversed-phase) and the mobile phase is critical for achieving effective separation of paspalinine from other structurally related indole (B1671886) diterpenes. iipseries.orgspringernature.com

High-Performance Liquid Chromatography (HPLC) in Paspalinine Research

High-Performance Liquid Chromatography (HPLC) is a high-resolution technique that has become a cornerstone for the purification of natural products like paspalinine. springernature.comwiley.com It is frequently used for the analysis of complex mixtures, leveraging differences in the chemical properties of compounds, such as polarity and molecular size, to achieve separation. iipseries.org In paspalinine research, preparative HPLC is particularly valuable for obtaining pure quantities of the compound for further structural elucidation and biological activity studies. springernature.com

Reverse-phase HPLC (RP-HPLC) is one of the most widely used modes for this purpose. springernature.com A typical RP-HPLC setup for paspalinine analysis might involve a C18 column, where the stationary phase is nonpolar, and a polar mobile phase, often a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol. cetjournal.itmdpi.com Detection is commonly achieved using a UV/Vis detector, as the indole moiety in paspalinine absorbs ultraviolet light. cetjournal.it The development of an effective HPLC method requires careful optimization of parameters such as the mobile phase composition, flow rate, and column temperature to achieve the desired resolution and peak shape for paspalinine. nih.gov

Table 1: Key Parameters in HPLC Method Development for Paspalinine

ParameterDescriptionCommon Choices for Indole Alkaloids
Stationary Phase The solid support within the column that interacts with the analytes.C18, C8 (Reversed-Phase)
Mobile Phase The solvent that moves the analytes through the column.Water/Acetonitrile, Water/Methanol with additives like formic acid or TFA. cetjournal.it
Elution Mode The method of passing the mobile phase through the column.Isocratic (constant composition) or Gradient (changing composition).
Detector The device used to detect the analyte as it elutes from the column.Photodiode Array (PDA), UV/Vis Detector. nih.gov
Flow Rate The speed at which the mobile phase is pumped through the column.Typically 0.5 - 2.0 mL/min for analytical scale.
Column Temperature The temperature of the column during separation.Often controlled to ensure reproducibility.

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) for Detection

For highly sensitive and specific detection and quantification of paspalinine, Ultra-High Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) is the premier analytical tool. mdpi.commdpi.com This technique combines the superior separation power of UHPLC, which uses smaller particle-sized columns to achieve faster analysis and better resolution than traditional HPLC, with the high selectivity and sensitivity of mass spectrometry. researchgate.net

In a typical UHPLC-MS/MS workflow for paspalinine analysis, the compound is first separated from other components in the sample on a UHPLC column. The eluent from the column is then introduced into the mass spectrometer. The paspalinine molecules are ionized, and the precursor ion corresponding to the molecular weight of paspalinine is selected. This precursor ion is then fragmented, and the resulting product ions are detected. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of certainty in the identification and allows for precise quantification, even at very low concentrations. nih.gov The development of such a method involves optimizing both the chromatographic conditions for separation and the mass spectrometer parameters for sensitive detection of paspalinine's specific precursor and product ions. mdpi.com

Development of Trace Analysis and Detection Methods in Complex Biological Matrices

Detecting and quantifying trace levels of paspalinine in complex biological matrices such as plasma, urine, or tissue is a significant analytical challenge. researchgate.net These matrices contain numerous endogenous substances that can interfere with the analysis, a phenomenon known as the matrix effect. mdpi.comresearchgate.net Therefore, robust sample preparation is a critical first step to remove these interferences and enrich the analyte of interest. researchgate.net

Common sample preparation techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). mdpi.comnih.gov SPE, in particular, is widely used for its efficiency in cleaning up complex samples and concentrating the analyte. For paspalinine, a reverse-phase or ion-exchange SPE cartridge could be employed to selectively retain the compound while washing away interfering matrix components.

Once the sample is prepared, highly sensitive analytical techniques are required for detection. UHPLC-MS/MS is the method of choice for trace analysis due to its exceptional sensitivity and selectivity, with limits of detection (LOD) and quantification (LOQ) often in the picogram to nanogram per milliliter range. researchgate.netnih.gov The development of these methods requires careful validation to ensure accuracy and precision in the quantification of paspalinine in various biological samples. nih.gov

Table 2: Sample Preparation Techniques for Trace Analysis

TechniquePrincipleApplicability for Paspalinine in Biological Matrices
Protein Precipitation (PPT) Addition of an organic solvent or acid to precipitate proteins.A simple and fast method for plasma or serum samples, but may result in less clean extracts. mdpi.com
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Effective for separating paspalinine based on its solubility and polarity.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.Provides high recovery and concentration factors, leading to cleaner extracts and better sensitivity. mdpi.com
Matrix Solid-Phase Dispersion (MSPD) The solid sample is blended with a sorbent to simultaneously disrupt the matrix and disperse the analyte.Useful for solid or semi-solid tissues. researchgate.net

Ensuring Reproducibility and Standardization in Paspalinine Analytical Protocols

For analytical data to be reliable and comparable across different studies and laboratories, the methods used must be reproducible and standardized. iupac.org This involves a thorough validation of the analytical protocol, which assesses several key performance characteristics.

Method validation for a paspalinine analytical protocol would typically include the following parameters:

Specificity and Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. nih.gov

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. nih.gov

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the degree of scatter between a series of measurements. nih.govresearchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. nih.govresearchgate.net

Recovery: The efficiency of the extraction process from the sample matrix. nih.gov

Stability: The chemical stability of the analyte in the biological matrix under specific storage and processing conditions.

Adherence to harmonized protocols and guidelines from regulatory bodies ensures that the data generated from paspalinine analysis is robust, reliable, and fit for purpose. iupac.org The use of certified reference materials and participation in proficiency testing schemes are also crucial for maintaining the quality and consistency of analytical results over time.

Future Research Directions and Potential Academic Applications

Development of Advanced Synthetic Strategies for Paspalinine Analogs

The total synthesis of paspalinine and its relatives has been a significant achievement in organic chemistry, showcasing innovative strategies to construct its complex, multi-ring system. researchgate.netnih.gov However, future research will focus on developing more efficient, versatile, and scalable synthetic routes to generate a diverse library of paspalinine analogs. This will facilitate more extensive structure-activity relationship (SAR) studies and the exploration of their pharmacological potential.

Recent synthetic efforts have employed sophisticated reactions to assemble the core structure. For instance, a notable synthesis of paspalinine, paspalicine (B76017), and paspalinine-13-ene utilized a green Achmatowicz rearrangement and a cascade ring-closing metathesis to efficiently form key ring systems. nih.gov Another approach developed a convergent synthesis of the ABCD ring system through a Sonogashira coupling followed by a tandem palladium-catalyzed cyclization. researchgate.net

Future strategies are expected to leverage cutting-edge synthetic methods to overcome existing challenges. This includes the development of novel catalytic systems for stereoselective reactions to precisely control the molecule's three-dimensional structure, which is crucial for its biological function. nih.govresearchgate.net The application of flow chemistry and automated synthesis platforms could also accelerate the production of analogs, enabling high-throughput screening for desired biological activities. The goal is to create synthetic pathways that are not only elegant but also practical, allowing for the systematic modification of the paspalinine scaffold to probe its biological interactions. nih.gov

Table 1: Key Synthetic Reactions in Paspalinine-related Synthesis

Reaction Type Purpose in Synthesis Reference
Achmatowicz Rearrangement Efficient construction of FG rings. nih.gov
Cascade Ring-Closing Metathesis Highly regioselective formation of CD rings. nih.gov
Palladium-Mediated Reactions Forging of BE rings. nih.gov
Sonogashira Coupling Convergent synthesis of the ABCD ring system. researchgate.net

Further Elucidation of Undiscovered Biosynthetic Pathways and Enzymes

Paspalinine belongs to the indole (B1671886) diterpenoids, a class of meroterpenoids derived from a diterpene skeleton and an indole moiety, typically from tryptophan. kegg.jp The biosynthesis of these compounds begins with the creation of paspaline (B1678556), which serves as a crucial precursor for a wide array of more complex structures, including paspalinine. kegg.jpnih.gov The pathway involves enzymes such as terpene cyclases and cytochrome P450 monooxygenases that construct and decorate the core scaffold. nih.gov

While the general pathway from geranylgeranyl diphosphate (B83284) (GGPP) and indole-3-glycerol phosphate (B84403) to paspaline is relatively well-understood, the specific enzymatic steps leading from paspaline to paspalinine and other diverse analogs are not fully characterized. nih.govresearchgate.net Future research will aim to identify and characterize the complete set of enzymes responsible for the later tailoring steps in the paspalinine pathway. This includes the hydroxylases, epoxidases, and other enzymes that add functional groups to the paspaline core, giving rise to the structural diversity observed in nature. nih.gov

Genomic sequencing of paspalinine-producing fungi, combined with gene-knockout experiments and heterologous expression of biosynthetic gene clusters in host organisms like yeast or Aspergillus oryzae, will be powerful tools in this endeavor. nih.govmdpi.com Uncovering these novel enzymes will not only provide a complete picture of how nature constructs these complex molecules but also furnish a valuable biocatalytic toolbox for the chemoenzymatic synthesis of new paspalinine derivatives. mdpi.com

Table 2: Key Precursors and Enzymes in Indole Diterpene Biosynthesis

Molecule/Enzyme Role in Pathway Reference
Geranylgeranyl diphosphate (GGPP) Diterpene precursor. kegg.jp
Tryptophan Indole moiety precursor. kegg.jp
Paspaline Common precursor for paspalinine and other indole diterpenes. kegg.jpnih.gov
Cytochrome P450 Monooxygenases Catalyze oxidative modifications in the pathway. nih.gov

Identification of Novel Molecular Targets for Paspalinine and Derivatives

A critical area for future research is the expansion of our understanding of paspalinine's biological targets. Currently, paspalinine and its derivatives are recognized for their activity as antagonists of the large-conductance calcium-activated potassium (Maxi-K or BK) channels. nih.gov This activity has prompted investigations into their potential as treatments for neurological conditions, including Alzheimer's disease. nih.gov

However, the full spectrum of paspalinine's molecular interactions remains largely unexplored. Future studies will employ a range of modern pharmacological and chemical biology techniques to identify new protein targets. Methods such as affinity chromatography, activity-based protein profiling (ABPP), and computational target prediction based on structural similarity can help uncover novel binding partners. researchgate.net For example, analyzing the targets of structurally similar compounds can provide clues to new potential targets for paspalinine. researchgate.net

Identifying these new targets is essential for several reasons. It could reveal previously unknown mechanisms of action, explain the compound's observed cellular effects, and open up new therapeutic avenues for diseases beyond those currently being considered. nih.govresearchgate.net Elucidating the full "target landscape" of paspalinine will provide a more comprehensive understanding of its biological role and therapeutic potential.

Rational Design and Development of New Bioactive Molecules Based on the Paspalinine Scaffold

The paspalinine structure represents a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets. mdpi.com This makes it an excellent starting point for the rational design of new bioactive molecules. Future research will focus on using the paspalinine scaffold as a template to create novel compounds with enhanced potency, selectivity, and drug-like properties. nih.govnih.gov

This process involves a deep understanding of the structure-activity relationships (SAR) of paspalinine derivatives. For instance, research has shown that the presence of a double bond at a specific position (Δ13(14)) can increase the cytotoxicity of some paspalinine derivatives. nih.gov By systematically modifying different parts of the molecule—such as the indole ring, the diterpene core, and its various functional groups—and assessing the impact on biological activity, researchers can build predictive models for designing new compounds. nih.govresearchgate.net

Computational tools, including molecular docking and molecular dynamics simulations, will play a crucial role in this rational design process. These methods can predict how a designed analog might bind to a specific target protein, helping to prioritize which molecules to synthesize and test. researchgate.net The ultimate goal is to leverage the unique chemical architecture of paspalinine to develop new chemical probes for studying biological processes and to create lead compounds for drug discovery programs targeting a range of diseases. nih.govbenthamscience.com

Q & A

Q. What are the primary spectroscopic methods for characterizing Paspalinine, and how can researchers ensure reproducibility across laboratories?

To characterize Paspalinine, nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are foundational. For reproducibility, include detailed protocols for sample preparation (e.g., solvent purity, concentration) and instrument calibration (e.g., referencing internal standards like TMS for NMR). Cross-validate results with infrared (IR) spectroscopy and X-ray crystallography if crystalline forms are available. Ensure raw data (e.g., NMR spectra with integration values) are archived in supplementary materials .

Q. How should researchers design a literature review to identify gaps in Paspalinine’s bioactivity studies?

Use structured frameworks like PICO (Population, Intervention, Comparison, Outcome) to define search terms (e.g., "Paspalinine AND cytotoxicity") across databases (PubMed, SciFinder). Prioritize peer-reviewed studies and exclude non-academic sources. Map findings to highlight inconsistencies (e.g., varying IC50 values in cancer cell lines) and propose hypotheses for follow-up experiments .

Q. What criteria determine the selection of in vitro models for preliminary toxicity screening of Paspalinine?

Choose cell lines based on tissue specificity (e.g., HepG2 for hepatotoxicity) and relevance to known biological targets (e.g., fungal ergosterol biosynthesis for antifungal assays). Include positive controls (e.g., amphotericin B for antifungal activity) and validate cell viability via orthogonal assays (MTT, ATP luminescence). Document passage numbers and culture conditions to mitigate variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for Paspalinine across studies?

Conduct meta-analyses to identify methodological disparities (e.g., solvent effects, exposure durations). Replicate key experiments under standardized conditions, using blinded analysis to reduce bias. Apply statistical tools (e.g., ANOVA with post-hoc tests) to assess variability. Publish negative results to clarify context-dependent activity .

Q. What strategies optimize the isolation of Paspalinine from complex fungal matrices while minimizing degradation?

Employ orthogonal purification techniques: solvent partitioning (hexane/ethyl acetate) followed by size-exclusion chromatography. Monitor stability via LC-MS at each step, adjusting pH and temperature to prevent degradation. Use inert atmospheres (N2) during lyophilization. Validate purity with HPLC-DAD (>95%) and confirm structural integrity via 2D-NMR .

Q. How should mechanistic studies of Paspalinine’s antifungal activity integrate omics approaches?

Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map fungal response pathways. Use CRISPR-Cas9 knockouts of putative targets (e.g., ergosterol synthase) to validate mode of action. Correlate omics data with phenotypic assays (e.g., membrane permeability via propidium iodide uptake) to establish causality .

Q. What computational methods predict Paspalinine’s interactions with novel biological targets?

Apply molecular docking (AutoDock Vina) against curated protein libraries (e.g., PDB). Validate predictions with molecular dynamics simulations (GROMACS) to assess binding stability. Cross-reference results with chemogenomic databases (ChEMBL) to prioritize high-probability targets. Confirm experimentally via surface plasmon resonance (SPR) .

Methodological Best Practices

  • Reproducibility : Adhere to NIH guidelines for preclinical studies, including blinding, randomization, and sample-size calculations .
  • Data Contradictions : Use Open Science Framework (OSF) to share raw datasets and analytical pipelines, enabling independent verification .
  • Theoretical Frameworks : Link studies to fungal secondary metabolism theories (e.g., endophyte-host coevolution) to contextualize findings .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.